7-(2-Chloro-benzyl)-8-ethoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxy group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core. The reaction conditions often include the use of specific reagents such as chlorophenyl magnesium bromide and ethoxy compounds under controlled temperatures and pressures. The process may also involve catalytic hydrogenation and purification steps to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated compounds.
Scientific Research Applications
7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4R,7R,8S)-5-[(2-chlorophenyl)methyl]-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-(2-methoxyphenyl)urea
- Indole derivatives
Uniqueness
7-[(2-CHLOROPHENYL)METHYL]-8-ETHOXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClN4O3 |
---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-ethoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3 |
InChI Key |
KNQAELGPSCSMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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